5-Hydroxy-DU cep

Übersicht

Beschreibung

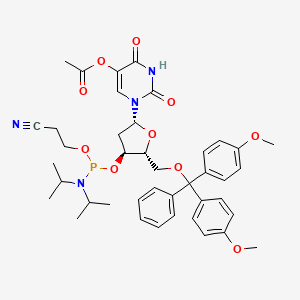

5-Hydroxy-DU CEP is a chemical compound with the molecular formula C41H49N4O10P and a molecular weight of 788.82 . It is used in laboratory chemicals and the manufacture of substances .

Molecular Structure Analysis

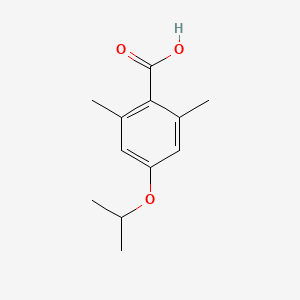

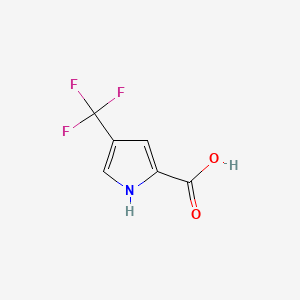

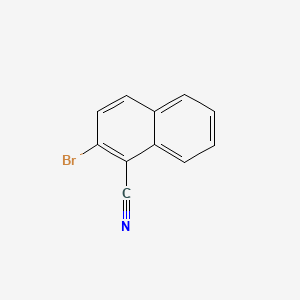

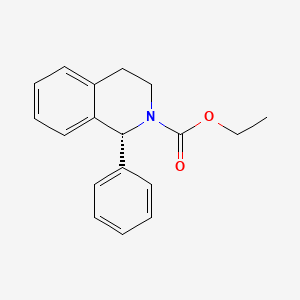

5-Hydroxy-DU CEP contains a total of 109 bonds, including 60 non-H bonds, 23 multiple bonds, 19 rotatable bonds, 4 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 ester (aliphatic), 1 urea (-thio) derivative, 1 nitrile (aliphatic), 1 imide (-thio), 2 ethers (aliphatic), and 2 ethers .

Physical And Chemical Properties Analysis

5-Hydroxy-DU CEP is stable under recommended storage conditions, which include keeping the container tightly closed and in a dry, well-ventilated area at -20 °C . It should be protected from heat and stored away from oxidizing agents .

Wissenschaftliche Forschungsanwendungen

Protein-DNA Complex Footprinting :

- 5-Amino-2'-deoxyuridine (an analogue of deoxythymidine triphosphate) has been synthesized for high-resolution footprinting of protein-DNA complexes. It undergoes selective chemical reaction with permanganate, validating its use as an interference probe in studies like the Ada protein/ada promoter complex (Storek, Suciu, & Verdine, 2002).

Capillary Electrophoresis with Electrochemical Detection :

- A novel micro-injector has been developed for capillary electrophoresis, successfully used for determining indole derivatives, including serotonin (5-HT) and 5-hydroxy-tryptophane (5-HTrp), in rat pineal glands (Chen, Cheng, & Ye, 2001).

Radiation and Computational Chemistry :

- 5-Selenocyanato and 5-trifluoromethanesulfonyl derivatives of 2′-deoxyuridine have been studied for their dissociative electron attachment properties and potential clinical use, suggesting their importance in radiation and computational chemistry (Makurat et al., 2018).

Antimicrobial Properties in Biomedical Applications :

- Research on cerium-doped hydroxyapatite (Ce-HAp) layers has shown significant antimicrobial properties, relevant in biomedical applications. These layers, including 5Ce-HAp, effectively inhibit the development of microbial strains, demonstrating their potential in medical coatings (Predoi et al., 2020).

Investigating Aging-Related Detrusor Underactivity :

- Studies on aging rats have shown that underactive bladder is associated with a reduced number of serotonin (5-HT)-expressing cells, and serotonin application improves detrusor function. This highlights the role of 5-HT in urinary tract health and aging (Coelho et al., 2019).

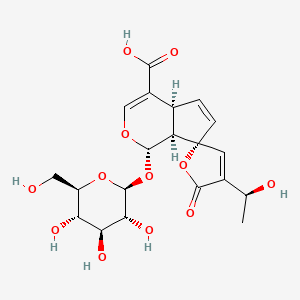

Oxidation of 5-Hydroxypyrimidine Nucleosides :

- The oxidation of 5-hydroxypyrimidine nucleosides like 5-hydroxy-2'-deoxyuridine results in complex mixtures indicating the biological consequences of such oxidation in DNA (Rivière, Klarskov, & Wagner, 2005).

Independent Generation of Radical Species :

- The independent generation of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical and its reactivity in dinucleoside monophosphates sheds light on DNA damage and repair mechanisms (Zhang & Wang, 2004).

Safety and Hazards

5-Hydroxy-DU CEP is not classified as a hazardous substance or mixture . In case of inhalation, one should move to fresh air and get medical attention if symptoms occur . If it comes into contact with skin, the skin should be washed with soap and water . If it gets into the eyes, the eyes should be flushed with water for at least 15 minutes, and medical attention should be sought if symptoms occur . If ingested, one should never give anything by mouth to an unconscious person, rinse the mouth with water, and consult a physician .

Eigenschaften

IUPAC Name |

[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49N4O10P/c1-27(2)45(28(3)4)56(52-23-11-22-42)55-35-24-38(44-25-36(53-29(5)46)39(47)43-40(44)48)54-37(35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,25,27-28,35,37-38H,11,23-24,26H2,1-7H3,(H,43,47,48)/t35-,37+,38+,56?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRYHMJDXCDAMM-HFPGECODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49N4O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-DU cep | |

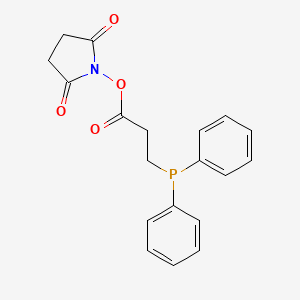

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)